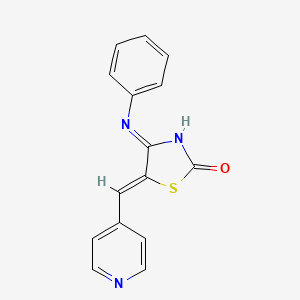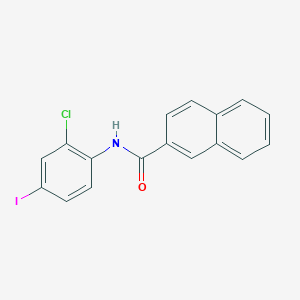
N-(2-chloro-4-iodophenyl)-2-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chloro-4-iodophenyl)-2-naphthamide (CI-976) is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of cholesterol absorption inhibitors and has been shown to reduce plasma cholesterol levels in animal models and humans.
Mécanisme D'action
N-(2-chloro-4-iodophenyl)-2-naphthamide works by inhibiting the absorption of cholesterol in the intestine. It binds to the cholesterol transporter NPC1L1, which is located on the surface of intestinal cells. This prevents the uptake of cholesterol from the diet into the bloodstream, leading to a reduction in plasma cholesterol levels.
Biochemical and Physiological Effects
N-(2-chloro-4-iodophenyl)-2-naphthamide has been shown to reduce plasma cholesterol levels in animal models and humans by up to 60%. It has also been shown to reduce the size of atherosclerotic plaques in animal models. In addition, N-(2-chloro-4-iodophenyl)-2-naphthamide has been shown to inhibit the growth of certain cancer cell lines by inducing apoptosis and cell cycle arrest.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(2-chloro-4-iodophenyl)-2-naphthamide in lab experiments is its specificity for NPC1L1, which makes it a useful tool for studying cholesterol absorption. However, N-(2-chloro-4-iodophenyl)-2-naphthamide has a relatively short half-life and is rapidly metabolized in vivo, which can make it difficult to achieve consistent results. In addition, N-(2-chloro-4-iodophenyl)-2-naphthamide has a relatively low solubility in water, which can limit its use in certain experimental settings.
Orientations Futures
There are several potential future directions for research on N-(2-chloro-4-iodophenyl)-2-naphthamide. One area of interest is the development of more potent and selective NPC1L1 inhibitors for the treatment of hypercholesterolemia and atherosclerosis. Another area of interest is the investigation of the potential use of N-(2-chloro-4-iodophenyl)-2-naphthamide in combination with other cholesterol-lowering drugs, such as statins. Finally, N-(2-chloro-4-iodophenyl)-2-naphthamide is being investigated for its potential use in the treatment of cancer, and further research is needed to determine its efficacy and safety in this context.
Méthodes De Synthèse
N-(2-chloro-4-iodophenyl)-2-naphthamide can be synthesized by reacting 2-naphthylamine with 2,4-dichloro-5-iodophenyl isocyanate in the presence of a base such as triethylamine. The reaction yields N-(2-chloro-4-iodophenyl)-2-naphthamide as a white solid with a melting point of 225-227°C. The purity of the compound can be determined by HPLC or NMR spectroscopy.
Applications De Recherche Scientifique
N-(2-chloro-4-iodophenyl)-2-naphthamide has been extensively studied for its potential therapeutic applications in the treatment of hypercholesterolemia and atherosclerosis. It has been shown to reduce plasma cholesterol levels in animal models and humans by inhibiting the absorption of cholesterol in the intestine. N-(2-chloro-4-iodophenyl)-2-naphthamide is also being investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of certain cancer cell lines.
Propriétés
IUPAC Name |
N-(2-chloro-4-iodophenyl)naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClINO/c18-15-10-14(19)7-8-16(15)20-17(21)13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVHRNCQWVXDKLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=C(C=C(C=C3)I)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClINO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4-iodophenyl)naphthalene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

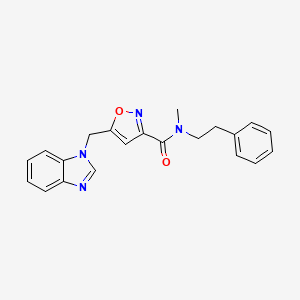
![N-(2-methoxy-5-methylphenyl)-4-[(6-methyl-3-oxo-2,3-dihydro-4-pyridazinyl)methyl]benzenesulfonamide](/img/structure/B6004361.png)
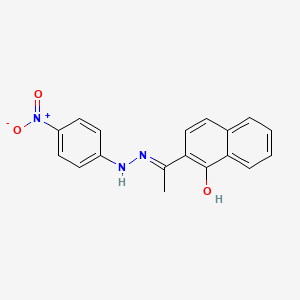
![N~1~-(2,4-dichlorophenyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B6004381.png)

![7-(1-azepanyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B6004388.png)
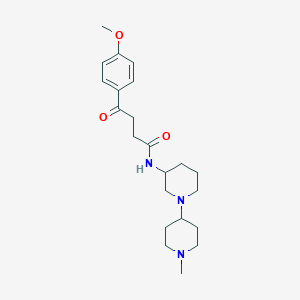
![N-(5-chloro-2-methoxyphenyl)-3-{1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B6004394.png)
![1-[(1,1-dimethyl-2-propyn-1-yl)oxy]-3-(2-methyl-1-piperidinyl)-2-propanol hydrochloride](/img/structure/B6004407.png)
![N-[1-(4-allyl-5-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]thio}-4H-1,2,4-triazol-3-yl)-2-hydroxyethyl]-4-methoxybenzamide](/img/structure/B6004410.png)
![N-(4-{[(2,4-dichlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B6004418.png)
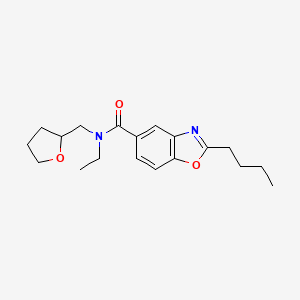
![2-[(2-methylbenzyl)thio]-4-quinazolinol](/img/structure/B6004427.png)
